Dimethyl 2-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a benzene dicarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the addition of a trifluoromethyl radical to a carbon-centered radical intermediate.
Coupling Reactions: The final compound is formed through coupling reactions that link the piperazine ring, trifluoromethyl group, and benzene dicarboxylate moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group and piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique structural features and biological activity.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The presence of the trifluoromethyl group and piperazine ring suggests potential involvement in pathways related to neurotransmission, inflammation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with similar trifluoromethyl groups but different core structure.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: A compound with a similar piperazine ring and trifluoromethyl group.
Uniqueness
1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of a trifluoromethyl group, piperazine ring, and benzene dicarboxylate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C22H22F3N3O4S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H22F3N3O4S/c1-31-19(29)14-6-7-17(20(30)32-2)18(12-14)26-21(33)28-10-8-27(9-11-28)16-5-3-4-15(13-16)22(23,24)25/h3-7,12-13H,8-11H2,1-2H3,(H,26,33) |
InChI Key |
NXUNCCPABRBSEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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